molecular formula C21H17N3O4 B12026169 N'-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide CAS No. 344936-43-2

N'-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide

Cat. No.: B12026169
CAS No.: 344936-43-2
M. Wt: 375.4 g/mol
InChI Key: SNAZMCYVVCNEMH-HYARGMPZSA-N
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Description

N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide is an organic compound with the molecular formula C21H18N2O4 It is a derivative of benzohydrazide and features a benzyloxy group and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide typically involves the condensation reaction between 3-nitrobenzohydrazide and 3-(benzyloxy)benzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage between the hydrazide and the aldehyde.

Industrial Production Methods

While specific industrial production methods for N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, purification processes, and quality control measures to ensure the consistent production of the compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzyloxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding nitro compound.

    Reduction: The major product is the corresponding amine.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide has several scientific research applications:

    Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents.

    Materials Science: The compound can be used in the development of new materials with specific properties.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The benzyloxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-(Benzyloxy)benzylidene)-3-bromobenzohydrazide
  • N’-(3-(Benzyloxy)benzylidene)-1-naphthohydrazide

Uniqueness

N’-(3-(Benzyloxy)benzylidene)-3-nitrobenzohydrazide is unique due to the presence of both a benzyloxy group and a nitro group, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

344936-43-2

Molecular Formula

C21H17N3O4

Molecular Weight

375.4 g/mol

IUPAC Name

3-nitro-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C21H17N3O4/c25-21(18-9-5-10-19(13-18)24(26)27)23-22-14-17-8-4-11-20(12-17)28-15-16-6-2-1-3-7-16/h1-14H,15H2,(H,23,25)/b22-14+

InChI Key

SNAZMCYVVCNEMH-HYARGMPZSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC(=C2)C=NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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